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Introduction
In the pursuit of more efficient and sustainable chemical syntheses, nickel-catalyzed cross-

coupling reactions have emerged as powerful alternatives to traditional palladium-based

methods.[1][2] A key factor in the success of these nickel-catalyzed transformations has been

the development of sophisticated ancillary ligands. The 'DalPhos' (DALhousie PHOSphine)

family of ligands, particularly PAd-DalPhos and its derivatives, represents a significant

advancement in this field.[1][3][4]

Developed by the Stradiotto group, PAd-DalPhos is a sterically demanding, electron-rich

bisphosphine ligand.[5] Its unique structure, featuring a cage phosphine (CgP) fragment,

enables unprecedented reactivity in nickel catalysis.[1][3] These catalyst systems demonstrate

broad substrate scope, especially with challenging and inexpensive (hetero)aryl chlorides and

phenol-derived electrophiles, often under mild reaction conditions.[1][2][3] The use of air-stable

Ni(II) pre-catalysts, such as (PAd-DalPhos)Ni(o-tolyl)Cl, further enhances their practicality for

synthetic chemists in both academic and industrial settings.[1][6]

This document provides detailed application notes and experimental protocols for various

cross-coupling reactions catalyzed by PAd-DalPhos/Nickel systems.
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The generally accepted mechanism for these nickel-catalyzed cross-couplings involves a

Ni(0)/Ni(II) catalytic cycle. The air-stable Ni(II) pre-catalyst is activated in situ to generate the

active Ni(0) species. The cycle proceeds through oxidative addition of the electrophile,

coordination and deprotonation of the nucleophile, and finally, rate-limiting C-N or C-O bond-

forming reductive elimination to regenerate the Ni(0) catalyst.[1]

Figure 1: Simplified Ni(0)/Ni(II) Catalytic Cycle
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Caption: Figure 1: Simplified Ni(0)/Ni(II) Catalytic Cycle

The general workflow for setting up these reactions is designed for simplicity and

reproducibility, often utilizing air-stable reagents which do not require strictly anaerobic

conditions for handling, although the reaction itself is performed under an inert atmosphere.

Figure 2: General Experimental Workflow
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Caption: Figure 2: General Experimental Workflow

Applications and Ligand Selection
The DalPhos ligand family offers several variants, with the choice of ligand being crucial for

optimizing specific transformations. Subtle tuning of the ligand's steric and electronic properties

can "unlock" new nickel-catalyzed reactivity.[1][3]

Figure 3: Ligand Selection Guide
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Caption: Figure 3: Ligand Selection Guide

Data Presentation
The versatility of the DalPhos/Nickel system is highlighted by its broad applicability in various

cross-coupling reactions.

Table 1: DalPhos Ligand Variants and Key Applications
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Ligand Key Feature
Primary
Applications

Reference

PAd-DalPhos Parent Ligand

Monoarylation of

ammonia; N-arylation

of primary amides and

lactams.

[1]

PhPAd-DalPhos
Less hindered PPh₂

fragment

C-N coupling of bulky

primary alkylamines

(e.g., 1-

adamantylamine); N-

arylation of primary

sulfonamides.

[1][3][5]

CyPAd-DalPhos PCy₂ fragment

C-N cross-coupling of

cyclopropylamines; C-

O cross-coupling of

alcohols.

[1]

PAd2-DalPhos
"Double cage"

bisphosphine

C-N coupling of

primary

heteroarylamines;

mono-α-arylation of

acetone; N-arylation

of β-fluoroalkylamines.

[1][6][7]

Table 2: Summary of Representative PAd-DalPhos Catalyzed C-N Cross-Coupling Reactions
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Electroph
ile

Nucleoph
ile

Ligand/Pr
e-catalyst

Base Temp (°C) Yield (%)
Referenc
e

(Hetero)ary

l-Cl
Ammonia

(PAd-

DalPhos)Ni

(o-tolyl)Cl

NaOtBu 110 Good-Exc. [1]

(Hetero)ary

l-Cl/Br/OTs

Primary

Alkylamine

(ThioPAd-

DalPhos)Ni

Cl(o-tolyl)

NaOtBu RT - 100 Good-Exc. [6]

(Hetero)ary

l-Cl

1-

Adamantyl

amine

(PhPAd-

DalPhos)Ni

(o-tolyl)Cl

NaOtBu RT - 110 Good-Exc. [3]

(Hetero)ary

l-Cl

Primary

Amide

(PAd-

DalPhos)Ni

(o-tolyl)Cl

K₃PO₄ 110 Good-Exc. [1]

(Hetero)ary

l-Cl

Primary

Heteroaryl

amine

(PAd2-

DalPhos)Ni

(o-tolyl)Cl

NaOtBu 25 - 100 Good-Exc. [6][7]

(Hetero)ary

l-Cl/OMs
Ammonia

(PAd-

DalPhos)Ni

(o-tolyl)Cl

NaOtBu RT Good-Exc. [6]

Table 3: Summary of Representative PAd-DalPhos Catalyzed C-O and C-C Cross-Coupling

Reactions
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Reactio
n Type

Electrop
hile

Nucleop
hile

Ligand/
Pre-
catalyst

Base
System

Temp
(°C)

Yield
(%)

Referen
ce

C-O

Coupling

(Hetero)a

ryl-Cl

Aliphatic

Alcohols

(PAd2-

DalPhos)

/Ni(COD)

₂

DBU/NaT

FA
100

Competiti

ve
[1]

C-O

Coupling

(Hetero)a

ryl-Br

Aliphatic

Alcohols

(CyPAd-

DalPhos)

Ni(o-

tolyl)Cl

DBU/NaT

FA
100

Good-

Exc.
[1]

C-C

Coupling

4-

Chlorotol

uene

Acetone

(PAd2-

DalPhos)

/Ni(COD)

₂

DBU/NaT

FA
100

High

Conv.
[1]

C-P

Coupling

(Hetero)a

ryl-Cl
HP(O)R₂

(DalPhos

)/Nickel
Various 110

Good-

Exc.
[8]

Experimental Protocols
General Considerations:

Atmosphere: While the pre-catalysts are air-stable for handling, reactions should be set up

under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[9]

Solvents: Anhydrous solvents should be used. Toluene, dioxane, or THF are commonly

employed.[9][10]

Bases: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-

butoxide (NaOtBu) are common. For base-sensitive substrates, weaker bases (K₃PO₄,

Cs₂CO₃) or dual-base systems (DBU/NaTFA) can be used.[1][2][6]

Protocol 1: General Procedure for Nickel-Catalyzed C-N
Cross-Coupling (Buchwald-Hartwig Amination Type)

Methodological & Application
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This protocol is a general guideline for the amination of (hetero)aryl chlorides with primary or

secondary amines using (PhPAd-DalPhos)Ni(o-tolyl)Cl.

Materials:

(Hetero)aryl halide (1.0 mmol, 1.0 equiv)

Amine nucleophile (1.2 equiv)

(PhPAd-DalPhos)Ni(o-tolyl)Cl pre-catalyst (1-5 mol%)

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

Anhydrous toluene (0.1-0.2 M)

Oven-dried vial with a magnetic stir bar

Procedure:

Reaction Setup: In a glovebox or under a stream of inert gas, add the (hetero)aryl halide, the

amine, sodium tert-butoxide, and the (PhPAd-DalPhos)Ni(o-tolyl)Cl pre-catalyst to the oven-

dried vial.

Solvent Addition: Add anhydrous toluene via syringe.

Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place the

vial in a preheated oil bath or heating block set to the desired temperature (e.g., 25-110 °C).

Stir vigorously for the required time (typically 12-24 hours). Monitor reaction progress by

TLC, GC, or LC-MS.

Workup: After the reaction is complete, cool the mixture to room temperature. Quench with

water and dilute with an organic solvent (e.g., ethyl acetate).

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water

and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the desired N-arylated product.

Protocol 2: General Procedure for Nickel-Catalyzed C-O
Cross-Coupling
This protocol provides a general method for the O-arylation of aliphatic alcohols with

(hetero)aryl chlorides, a challenging transformation enabled by DalPhos ligands.

Materials:

(Hetero)aryl chloride (1.0 mmol, 1.0 equiv)

Aliphatic alcohol (1.5-2.0 equiv)

Ni(COD)₂ (5 mol%)

PAd2-DalPhos ligand (7.5 mol%)

1,8-Diazabicycloundec-7-ene (DBU) (2.0 equiv)

Sodium trifluoroacetate (NaTFA) (2.0 equiv)

Anhydrous dioxane (0.2 M)

Oven-dried vial with a magnetic stir bar

Procedure:

Reaction Setup: In a glovebox, add Ni(COD)₂ and the PAd2-DalPhos ligand to an oven-dried

vial. Add the (hetero)aryl chloride, DBU, and NaTFA.

Solvent and Nucleophile Addition: Add anhydrous dioxane, followed by the aliphatic alcohol

via syringe.

Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil

bath at 100-110 °C. Stir vigorously for 18-24 hours.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a

pad of Celite to remove inorganic salts.

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous

MgSO₄, filter, and concentrate in vacuo.

Purification: Purify the crude residue by flash column chromatography to yield the desired

aryl ether product.

Conclusion
The PAd-DalPhos family of ligands has significantly expanded the capabilities of nickel

catalysis, providing powerful tools for the construction of C-N, C-O, and C-C bonds. The use of

air-stable Ni(II) pre-catalysts simplifies experimental procedures, making these methodologies

highly accessible to the broader synthetic community.[1] The protocols and data presented

herein serve as a comprehensive guide for researchers aiming to leverage these state-of-the-

art catalytic systems for applications in pharmaceutical discovery, materials science, and

agrochemical development.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/publication/331803202_PAd2-DalPhos_Enables_the_Nickel-Catalyzed_C-N_Cross-Coupling_of_Primary_Heteroarylamines_and_Heteroaryl_Chlorides
https://pubmed.ncbi.nlm.nih.gov/30875446/
https://pubmed.ncbi.nlm.nih.gov/30875446/
https://www.researchgate.net/figure/PAd2-DalPhos-ancillary-ligand-with-associated-CAS-number-and-buried-volumes-for-rac-and_fig11_380112476
https://pubs.acs.org/doi/abs/10.1021/acscatal.4c00249
https://www.jk-sci.com/blogs/resource-center/buchwald-hartwig-cross-coupling-1
https://www.benchchem.com/product/b6306810#experimental-setup-for-pad-dalphos-catalyzed-reactions
https://www.benchchem.com/product/b6306810#experimental-setup-for-pad-dalphos-catalyzed-reactions
https://www.benchchem.com/product/b6306810#experimental-setup-for-pad-dalphos-catalyzed-reactions
https://www.benchchem.com/product/b6306810#experimental-setup-for-pad-dalphos-catalyzed-reactions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6306810?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6306810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

